H-Gly-p-iodo-Phe-Trp-OH
Description
H-Gly-p-iodo-Phe-Trp-OH is a tripeptide composed of glycine (Gly), para-iodo-phenylalanine (p-iodo-Phe), and tryptophan (Trp).
Properties
CAS No. |
347894-24-0 |
|---|---|
Molecular Formula |
C22H23IN4O4 |
Molecular Weight |
534.3 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-(4-iodophenyl)propanoyl]amino]-3-(1H-indol-3-yl)propanoic acid |
InChI |
InChI=1S/C22H23IN4O4/c23-15-7-5-13(6-8-15)9-18(26-20(28)11-24)21(29)27-19(22(30)31)10-14-12-25-17-4-2-1-3-16(14)17/h1-8,12,18-19,25H,9-11,24H2,(H,26,28)(H,27,29)(H,30,31)/t18-,19-/m0/s1 |
InChI Key |
UKIKXYFACOULFV-OALUTQOASA-N |
SMILES |
C1=CC=C2C(=C1)C(=CN2)CC(C(=O)O)NC(=O)C(CC3=CC=C(C=C3)I)NC(=O)CN |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=CN2)C[C@@H](C(=O)O)NC(=O)[C@H](CC3=CC=C(C=C3)I)NC(=O)CN |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CC(C(=O)O)NC(=O)C(CC3=CC=C(C=C3)I)NC(=O)CN |
sequence |
GXW |
Origin of Product |
United States |
Scientific Research Applications
Scientific Research Applications
1. Drug Development
The compound has shown promise in the development of novel therapeutic agents. Its ability to cross the blood-brain barrier (BBB) makes it an attractive candidate for treating central nervous system (CNS) disorders. Peptides like H-Gly-p-iodo-Phe-Trp-OH can be engineered to enhance permeability across the BBB, facilitating the delivery of larger therapeutic molecules that typically cannot cross this barrier due to their size and hydrophilicity .
2. Protease Inhibition
Research indicates that compounds incorporating non-canonical amino acids, such as this compound, can act as protease inhibitors. These inhibitors are essential in regulating various biological processes and can be utilized in therapeutic contexts to modulate protease activity associated with diseases . The unique structure of this compound allows for selective binding to specific proteases, potentially leading to the development of targeted therapies.
3. Molecular Imaging
The incorporation of iodine into the structure provides a means for radiolabeling, which is useful in molecular imaging techniques such as positron emission tomography (PET). Compounds like this compound can be used as tracers in imaging studies to visualize biological processes in vivo . This application is particularly relevant in cancer research, where tracking tumor growth and response to therapy is critical.
4. Structure-Function Studies
This compound can be employed in studies aimed at understanding protein structure and function. By substituting standard amino acids with this compound in recombinant proteins, researchers can investigate how modifications affect protein folding, stability, and interaction with other biomolecules . This approach is particularly valuable in elucidating mechanisms of action for various biological pathways.
Case Studies
Case Study 1: CNS Drug Development
In a study exploring new peptide-based drugs for CNS disorders, researchers synthesized this compound and assessed its ability to penetrate the BBB. The results indicated significant transport across the barrier compared to traditional small-molecule drugs, suggesting its potential as a lead compound for further development .
Case Study 2: Protease Inhibition
Another investigation focused on the use of this compound as a selective inhibitor of specific serine proteases involved in inflammatory responses. The study demonstrated that the compound effectively reduced protease activity in vitro, highlighting its potential therapeutic applications in managing inflammatory diseases .
Comparative Analysis Table
| Application Area | Description | Potential Impact |
|---|---|---|
| Drug Development | Enhances BBB permeability for larger therapeutic agents | Improved treatment options for CNS disorders |
| Protease Inhibition | Selective inhibition of proteases | Targeted therapies for inflammatory diseases |
| Molecular Imaging | Radiolabeling capabilities for PET imaging | Enhanced visualization of biological processes |
| Structure-Function Studies | Investigating protein interactions and stability | Insights into protein function and design |
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares H-Gly-p-iodo-Phe-Trp-OH with structurally related peptides:
Key Observations :
- Iodination Impact: The para-iodo substitution in this compound increases molecular weight by ~191 g/mol compared to non-iodinated H-Phe-Trp-OH, likely enhancing lipophilicity and altering receptor interactions .
- Protective Groups : Z-Trp-Phe-OH (benzyloxycarbonyl-protected) shows higher solubility in DMSO than unprotected peptides, but such groups may reduce bioavailability .
Pharmacological and Functional Comparisons
While direct binding data for this compound is absent, insights can be drawn from structurally modified peptides:
Table: Receptor Binding Affinities of TIPP Analogues (Adapted from )
| Compound | Ki δ (nM) | Ki μ (nM) | Selectivity (Kiμ/Kiδ) |
|---|---|---|---|
| H-Cpa-Tic-Phe-Phe-OH | 0.978 | 2190 | 2240 |
| H-Tyr-Tic-Phe-Phe-OH | 1.22 | 1720 | 1410 |
Relevance to this compound :
- The para-iodo group in Phe may mimic halogenated residues in TIPP analogues (e.g., H-Cpa-Tic-Phe-Phe-OH), which exhibit high δ-opioid receptor selectivity due to enhanced hydrophobic interactions .
- Substitutions in the aromatic residues (e.g., Trp, Phe) critically influence receptor specificity. For example, replacing Tyr with Cpa in TIPP analogues improved δ-opioid binding by 10-fold .
Preparation Methods
Solid-Phase Peptide Synthesis (SPPS)
Overview:
The most widely used method for preparing H-Gly-p-iodo-Phe-Trp-OH is solid-phase peptide synthesis, which allows for stepwise assembly of the peptide chain on a resin support. This method is compatible with the incorporation of non-standard amino acids such as para-iodo-phenylalanine.
- Resin Loading: Attach the C-terminal tryptophan to a suitable resin (e.g., Wang or Rink amide resin).
- Deprotection: Remove the Fmoc protecting group using piperidine in DMF.
- Amino Acid Coupling: Sequentially couple Fmoc-protected para-iodo-phenylalanine and glycine using a coupling reagent (e.g., HBTU, DIC) and a base (e.g., DIPEA).
- Cleavage and Deprotection: After chain assembly, cleave the peptide from the resin and remove side-chain protecting groups using trifluoroacetic acid (TFA) with scavengers.
- Purification: Purify the crude peptide by reversed-phase HPLC.
Data Table: SPPS Reagents and Conditions
| Step | Reagent/Condition | Typical Duration | Notes |
|---|---|---|---|
| Resin Loading | Fmoc-Trp(Protected)-Resin | 2–4 h | Swell resin in DMF |
| Deprotection | 20% Piperidine in DMF | 10–20 min | Repeat as needed |
| Coupling | Fmoc-p-iodo-Phe, HBTU, DIPEA | 30–60 min | Monitor by Kaiser test |
| Coupling | Fmoc-Gly, HBTU, DIPEA | 30–60 min | |
| Cleavage | TFA/TIS/H2O (95:2.5:2.5) | 2–3 h | Room temperature |
| Purification | RP-HPLC | — | Gradient elution |
Yields:
Typical yields for tripeptides synthesized via SPPS range from 50–80% after purification, depending on sequence and side-chain complexity.
Solution-Phase Synthesis
Overview:
Solution-phase peptide synthesis is less common for short peptides but can be used when specialized modifications (such as para-iodination) are required prior to chain assembly.
- Synthesize p-iodo-phenylalanine:
- Start from phenylalanine, protect the amino and carboxyl groups, and perform electrophilic aromatic iodination (e.g., I2/oxidant or N-iodosuccinimide).
- Dipeptide Formation:
- Couple protected p-iodo-phenylalanine with tryptophan using carbodiimide chemistry (e.g., DCC or EDC/HOBt).
- Tripeptide Assembly:
- Couple the resulting dipeptide with glycine using similar activation methods.
- Global Deprotection:
- Remove all protecting groups under acidic or basic conditions, as appropriate.
- Purification:
- Purify by preparative HPLC.
Data Table: Solution-Phase Synthesis Steps
| Step | Reagent/Condition | Typical Yield |
|---|---|---|
| Iodination | I2, oxidant, solvent | 60–80% |
| Amino acid protection | Boc/Fmoc, esterification | 90–95% |
| Peptide coupling | DCC/HOBt or EDC/HOBt | 70–85% |
| Deprotection | TFA or NaOH (as needed) | 80–90% |
| Purification | HPLC | — |
Post-Synthetic Modifications: C–H Activation Stapling
Overview:
Recent advances allow for intramolecular cross-linking (“stapling”) between tryptophan and iodo-phenylalanine residues via palladium-catalyzed C–H activation, which can be performed on linear peptides synthesized by SPPS or in solution.
- Linear Peptide Preparation:
- Synthesize the linear peptide containing p-iodo-phenylalanine and tryptophan.
- C–H Activation Stapling:
- Treat the peptide with palladium(II) acetate (5 mol%), silver tetrafluoroborate (1 eq), and o-nitrobenzoic acid (1.5 eq) in a 1:1 mixture of PBS and DMF.
- Apply microwave irradiation at 80°C for 15 minutes.
- Product Isolation:
- Purify the stapled peptide by HPLC.
Data Table: C–H Activation Stapling Conditions
| Parameter | Value/Condition |
|---|---|
| Catalyst | Pd(OAc)2 (5 mol%) |
| Oxidant | AgBF4 (1 eq) |
| Acid | o-Nitrobenzoic acid (1.5 eq) |
| Solvent | PBS:DMF (1:1) |
| Temperature | 80°C (microwave) |
| Reaction Time | 15 min |
| Yield (para-iodo) | ~60% |
- The reaction is most efficient with meta- and para-iodo substituents.
- For para-iodo-phenylalanine, the process may yield cyclodimers due to the high strain in the monomeric stapled product.
- Dissolve the peptide in DMSO at desired concentrations (1–10 mM).
- For difficult solubility, heat to 37°C and sonicate if necessary.
Data Table: Stock Solution Volumes for this compound
| Peptide Mass | 1 mM Volume | 5 mM Volume | 10 mM Volume |
|---|---|---|---|
| 1 mg | 1.87 mL | 0.37 mL | 0.19 mL |
| 5 mg | 9.36 mL | 1.87 mL | 0.94 mL |
| 10 mg | 18.71 mL | 3.74 mL | 1.87 mL |
The preparation of this compound is most efficiently accomplished via solid-phase peptide synthesis, with the option for solution-phase assembly when specialized modifications are needed. Advanced post-synthetic modifications, such as palladium-catalyzed C–H activation, enable the creation of stapled or cyclized derivatives with enhanced properties. Careful attention to reagent selection, reaction conditions, and purification methods is essential for high-yield, high-purity peptide production.
Q & A
Q. What are the recommended methods for synthesizing H-Gly-p-iodo-Phe-Trp-OH with high purity?
- Methodology : Use solid-phase peptide synthesis (SPPS) with Fmoc/t-Bu protection strategies. The para-iodo-phenylalanine residue requires careful handling due to steric hindrance and potential side reactions. Post-synthesis, employ reverse-phase high-performance liquid chromatography (RP-HPLC) with a C18 column and a gradient of acetonitrile/water (0.1% TFA) for purification. Validate purity (>95%) via analytical HPLC and mass spectrometry (ESI-MS or MALDI-TOF) .
正主来啦~2022.05孟德尔随机化操作。去年的第一次操作课程没有加密,被各种转发。因为是第一次授课,也有不少瑕疵以及很多内容没有讲到。重点还是看高质量答疑!2:56:25
Q. How can researchers confirm the structural integrity of this compound?
- Methodology : Combine nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to verify backbone connectivity and side-chain iodination. Use circular dichroism (CD) spectroscopy to assess secondary structure in solution. Cross-validate with Fourier-transform infrared spectroscopy (FTIR) for amide bond confirmation.
Q. What experimental conditions are critical for studying the stability of this peptide?
- Methodology : Conduct accelerated degradation studies under varying pH (3–9), temperature (4–37°C), and oxidative conditions (e.g., H₂O₂ exposure). Monitor stability via HPLC retention time shifts and mass spectrometry to identify degradation products (e.g., deiodination or Trp oxidation).
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for this compound?
- Methodology : Perform dose-response assays across multiple cell lines (e.g., HEK293, HeLa) to account for cell-specific effects. Use orthogonal binding assays (e.g., surface plasmon resonance, SPR) to validate receptor interactions. Apply statistical frameworks like replicated analysis (e.g., independent lab validation) to address reproducibility issues .
Q. What strategies optimize the peptide’s conformational stability for structural studies?
- Methodology : Employ cryo-electron microscopy (cryo-EM) for dynamic conformation analysis in near-native states. Use molecular dynamics (MD) simulations (AMBER or CHARMM force fields) to predict stable conformers. Experimentally validate with X-ray crystallography using PEG-based crystallization screens.
Q. How can computational modeling predict the impact of para-iodo substitution on receptor binding?
- Methodology : Perform docking simulations (AutoDock Vina, Schrödinger Suite) with and without the iodine moiety. Compare binding energies (ΔG) and hydrogen-bonding networks. Validate predictions via alanine-scanning mutagenesis of the receptor and isothermal titration calorimetry (ITC) for affinity measurements.
Data Analysis and Reproducibility
Q. What statistical approaches are recommended for analyzing dose-dependent effects in peptide bioassays?
- Methodology : Use nonlinear regression models (e.g., four-parameter logistic curve) to calculate EC₅₀/IC₅₀ values. Apply ANOVA with post-hoc Tukey tests for multi-group comparisons. Address outliers via Grubbs’ test and ensure power analysis (α=0.05, β=0.2) for sample size adequacy.
Q. How can researchers mitigate batch-to-batch variability in peptide synthesis?
- Methodology : Standardize SPPS protocols (e.g., coupling time, resin swelling). Implement quality control (QC) checkpoints using inline UV monitoring during synthesis. Use design of experiments (DoE) to optimize critical parameters (e.g., deprotection efficiency).
Collaboration and Resource Utilization
Q. What platforms facilitate collaboration for interdisciplinary studies on this peptide?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
